Pyraclostrobin

Catalog No.
S618925
CAS No.
175013-18-0
M.F
C19H18ClN3O4
M. Wt
387.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyraclostrobin

CAS Number

175013-18-0

Product Name

Pyraclostrobin

IUPAC Name

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3

InChI Key

HZRSNVGNWUDEFX-UHFFFAOYSA-N

SMILES

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC

Solubility

In water, 1.9 mg/L at 20 °C

Synonyms

N-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxycarbamic Acid Methyl Ester; [2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamic Acid Methyl Ester; BAS 500F; Cabrio; Comet; F 500; F 500; Headline; Stamina

Canonical SMILES

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC

Nanotechnology

Field: This application falls under the field of Nanotechnology.

Application: In this study, Pyraclostrobin nanocapsules were prepared by in situ polymerization with urea–formaldehyde resin as a wall material .

Method: The effects of different emulsifiers, emulsifier concentrations, and solvents on the physicochemical properties of Pyraclostrobin nanocapsules were investigated . Solvesso™ 100 was selected as the solvent, and Emulsifier 600# was used as the emulsifier, which accounted for 5% of the aqueous phase system .

Results: The size of the prepared nanocapsules was 261.87 nm, and the polydispersity index (PDI) was 0.12, presenting a uniform spherical appearance . The loading content of the Pyraclostrobin nanocapsules was 14.3%, and their cumulative release rate was 70.99% at 250 h .

Thermal Storage Stability

Field: This application is in the field of Thermal Storage Stability.

Application: The study aimed to improve the thermal storage stability of nanosuspension concentrate (SC) prepared from low-melting-point pesticide .

Method: Using Pyraclostrobin as the raw material, 25 wt% of Pyraclostrobin nano-SC was prepared through a water-based grinding method . The optimal grinding conditions were obtained as follows: a grinding time of 23 h, D-3911 as dispersant and a dispersant dosage of 12 wt% .

Results: The Pyraclostrobin nano-SC D90 size prepared based on this best formula was 216 nm . After 7 days of thermal storage, the nano-SC D90 size decreased from 2726 to 1023 nm .

Agriculture

Field: This application is in the field of Agriculture.

Application: Pyraclostrobin has been applied to increase the yield and green biomass index of crops .

Method: The application of Pyraclostrobin affects the phytohormonal level in plants including increasing the endogenous levels of abscisic acid (ABA) and IAA .

Results: Application of Pyraclostrobin increased stalk yield and green biomass index and ultimately the yield of sugarcane crop .

Disease Control

Field: This application is in the field of Disease Control.

Application: Pyraclostrobin has been applied to control several destructive diseases caused by Alternaria, Septoria, Phytophthora, Rhizoctonia, Pythium, Aspergillus, and Pseudomonas .

Results: Pyraclostrobin exhibits satisfactory control efficacy on rice blast .

Control of Fusarium pseudograminearum

Field: This application is in the field of Plant Pathology.

Application: Pyraclostrobin has been used to control Fusarium pseudograminearum, a major disease in the Huang-huai wheat growing region in China .

Method: The inhibitory activity of Pyraclostrobin against the growth of F. pseudograminearum was studied, and field trials of Pyraclostrobin against Fusarium crown rot of wheat (FCR) were carried out .

Results: Pyraclostrobin had a strong inhibitory effect on four growth stages of F. pseudograminearum . The results of field trials showed that Pyraclostrobin had a higher control effect on FCR at the jointing stage and the filling stage, with the control effect being more than 50% . It also reduced the rate of white spikes of wheat at the milky stage .

Control of Phytophthora Diseases

Field: This application is in the field of Phytopathology.

Application: Pyraclostrobin has been used in combination with plant immunity-inducing elicitors to control Phytophthora diseases .

Method: In this study, a fungal-derived PAMP, BcIEB1, was identified which activated plant immune responses in a BAK1- and SOBIR1-dependent manner . The combination of lower concentrations of BcIEB1 with fungicides, such as Pyraclostrobin, was used .

Results: The combination of BcIEB1 with Pyraclostrobin could enhance the effect on Phytophthora disease control while reducing the dependence on fungicides, thereby reducing environmental pollution .

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, characterized by its chemical formula C19H18ClN3O4C_{19}H_{18}ClN_{3}O_{4} and a molecular weight of 363.82 g/mol. It functions primarily by inhibiting mitochondrial respiration, specifically targeting the electron transport chain complex III, which disrupts ATP synthesis in fungi, leading to their death. This compound is widely used in agriculture to protect various crops from fungal diseases due to its effectiveness and relatively low toxicity to mammals and birds compared to other fungicides .

Pyraclostrobin acts by inhibiting mitochondrial respiration in fungi. It binds to the Quinone outside (Qo) site of the mitochondrial cytochrome bc1 complex, an enzyme essential for energy production in fungal cells []. This disrupts the electron transport chain, leading to a depletion of Adenosine Triphosphate (ATP), the primary energy source for fungi, and ultimately halting their growth [].

  • Toxicity: LD50 (oral, rat) = 500 mg/kg. (LD50 refers to the dose lethal to 50% of a test population)
  • Flammability: Low flammability.
  • Reactivity: Stable under normal storage conditions.

Precautions:

  • Wear proper personal protective equipment (PPE) when handling pyraclostrobin.
  • Avoid contact with skin, eyes, and clothing.
  • Follow recommended application rates to minimize environmental impact.
, particularly during its metabolic breakdown. The primary reactions include:

  • Demethoxylation: The removal of methoxy groups from the compound.
  • Hydroxylation: Addition of hydroxyl groups at various positions on the chlorophenyl and pyrazole rings.
  • Cleavage of Ether Bonds: Breaking of ether bonds leading to the formation of chlorophenyl pyrazole or anthranilic acid derivatives.
  • Conjugation with Glucuronic Acid: This occurs after hydroxylation, facilitating the excretion of metabolites .

These reactions contribute to the formation of numerous metabolites, which can vary significantly in their biological activity.

Pyraclostrobin exhibits notable biological activity beyond its fungicidal properties. Research indicates that it can induce triglyceride accumulation in cells, suggesting a link to metabolic disruptions. In particular, studies have shown that exposure to pyraclostrobin can lead to mitochondrial dysfunction, characterized by reduced ATP production and altered lipid metabolism in adipocytes. This dysfunction may contribute to conditions such as metabolic syndrome . Additionally, pyraclostrobin has been associated with oxidative stress and DNA damage in various organisms, including earthworms, indicating potential ecological impacts .

The synthesis of pyraclostrobin typically involves multiple steps starting from simpler organic compounds. Key methods include:

  • Formation of the Pyrazole Ring: This is often achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Functional Groups: Various functional groups such as methoxy and chloro are introduced through electrophilic aromatic substitution or similar methods.
  • Final Coupling Reactions: These reactions combine different fragments to form the final pyraclostrobin structure .

The precise synthetic route may vary based on the desired purity and yield.

Pyraclostrobin is primarily used as a fungicide in agriculture for crops such as:

  • Cereals
  • Fruits
  • Vegetables

It is effective against a wide range of fungal pathogens, including those causing leaf spots, blights, and other diseases. Additionally, pyraclostrobin is sometimes combined with other fungicides to enhance efficacy and broaden the spectrum of activity .

Studies on pyraclostrobin's interactions reveal significant effects on both target organisms and non-target species. For instance:

  • In agricultural settings, it has been shown to affect microbial communities in soil, potentially disrupting ecological balances.
  • In animal models, exposure has been linked to alterations in liver function and lipid metabolism due to its impact on mitochondrial function .
  • The compound's metabolites also exhibit varying degrees of biological activity, necessitating further investigation into their effects on human health and environmental systems .

Pyraclostrobin belongs to a class of fungicides known as strobilurins. Other similar compounds include:

  • Trifloxystrobin
  • Kresoxim-methyl
  • Picoxystrobin
CompoundChemical StructureMechanism of ActionUnique Features
PyraclostrobinC19H18ClN3O4Inhibition of mitochondrial respirationBroad-spectrum activity
TrifloxystrobinC18H18F3N3O4Similar mitochondrial inhibitionEnhanced efficacy against specific fungi
Kresoxim-methylC17H17N3O5SMitochondrial respiration inhibitionEffective against powdery mildew
PicoxystrobinC19H20N2O4Mitochondrial inhibitionLower toxicity profile

Pyraclostrobin's unique combination of structural features and biological activity distinguishes it from these similar compounds, making it a valuable tool in agricultural pest management.

Physical Description

White or light beige solid; [Merck Index]

Color/Form

White or light beige crystalline solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Exact Mass

387.0985838 g/mol

Monoisotopic Mass

387.0985838 g/mol

Heavy Atom Count

27

Density

1.285 g/cu cm at 20 °C[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003)

LogP

3.99 (LogP)
log Kow = 3.99 at 22 °C

Odor

Odorless[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003)

Melting Point

63.7 to 65.2 °C

UNII

DJW8M9OX1H

GHS Hazard Statements

Aggregated GHS information provided by 338 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H331 (99.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (24.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (83.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

Pyraclostrobin is a member of the strobilurin group of fungicides. The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth.

Vapor Pressure

1.95X10-10 mm Hg at 20 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

175013-18-0

Absorption Distribution and Excretion

Oral administration. The absorption, distribution, and elimination of pyraclostrobin were studied in male and female Wistar rats (aged at least 7 weeks) after oral administration of pyraclostrobin (purity, >98%) radiolabelled with carbon-14 at either the tolyl or chlorophenyl rings. ... In a series of four experiments, the excretion of pyraclostrobin was studied in excreta collected at 6, 12 and 24 hr after dosing, and at 24 hr intervals thereafter for 168 hr, or until 90% of the applied radioactivity had been excreted. In the first three experiments, groups of four male and four female rats were given a single oral dose of 14C-tolyl- or 14C-chlorophenyl-labelled pyraclostrobin or unlabelled pyraclostrobin at 50 mg/kg bw. In the fourth experiment, four rats of each sex were given a single oral dose of 14C-tolyl-labelled pyraclostrobin at 5 mg/kg bw. At the end of each of these experiments, the animals were sacrificed and the heart, liver, spleen, bone, skin, lung, ovaries, bone marrow, carcass, muscle, kidney, testes, brain, pancreas, uterus, adipose tissue, stomach and contents, thyroid glands, adrenal glands, blood/plasma and intestinal tract and contents were assessed for radioactivity. Exhaled air was also collected from two males in each of the two experiments using radiolabelled pyraclostrobin in order to determine exhalation of 14C-labelled gases. Two additional experiments were conducted to examine blood concentrations of radioactivity after administration of 14C-tolyl-labelled pyraclostrobin at 5 or 50 mg/kg bw. Blood samples (100-200 uL) were taken from animals at 0.5, 1, 2, 4, 8, 24, 48, 72, 96 and 120 hr after dosing, and the amount of radioactivity in whole blood and plasma was assessed. Tissue distribution was examined in animals sacrificed at 0.5, 8, 20 and 42 hr after dosing at 5 mg/kg bw, and at 0.5, 24, 36 and 72 hr after dosing at 50 mg/kg bw. The heart, liver, spleen, bone, skin, lung, ovaries, bone marrow, carcass, muscle, kidney, testes, brain, pancreas, uterus, adipose tissue, stomach and contents, thyroid glands, adrenal glands, blood/plasma and intestinal tract and contents were assessed for radioactivity. To examine biliary excretion of pyraclostrobin, bile ducts of the animals were cannulated and bile was collected at 3 hr intervals until 48 hr after administration of 14C-tolyl-labelled pyraclostrobin at 5 or 50 mg/kg bw in four animals of each sex at each dose (the duration depended on the health of the animals and the excretion rate at later time-points). In rats given a single dose of 14C-tolyl-labelled pyraclostrobin at either 5 or 50 mg/kg bw, plasma concentrations of radioactivity initially peaked after 0.5 to 1 hr; there was a secondary peak after 8 hr in males at 5 or 50 mg/kg bw and females given 5 mg/kg bw, and after 24 hR in females given 50 mg/kg bw. The magnitude of the difference in the time to peak for females, given the high dose, is likely to be at least partially artifactual owing to the absence of a sampling point between 8 and 24 hr. After the second peak, plasma concentrations declined to <0.1 ug equivalent/g after 120 hr. The terminal half-lives were similar in males and females, but were 50% longer at 5 mg/kg bw than at 50 mg/kg bw. The area under the curve of plasma concentration-time was approximately proportional to dose for each sex, indicating that absorption was not saturated at the higher dose.
After a single oral dose of 14C-tolyl-labelled pyraclostrobin at 50 mg/kg bw, the highest concentrations of radioactivity /in rats/ were found in the gastrointestinal tract (gut, 28 to 39 ug equivalent/g; gut contents, 63 to 92 ug equivalent/g; stomach, 325 to 613 ug equivalent/g; stomach contents, 1273 to 1696 ug equivalent/g) after 0.5 hr. The liver (13 to 25 ug equivalent/g) had higher concentrations of radioactivity than the kidneys (4 to 7 ug equivalent/g) and plasma (2 to 6 ug equivalent/g), with lowest values being recorded in the bone (0.1 to 0.3 ug equivalent/g) and brain (1 to 2 ug equivalent/g). After 72 hr, tissues and organs contained <2.6 ug equivalent/g. After a dose of 5 mg/kg bw, the highest concentrations of radioactivity were also found in the gastrointestinal tract (gut, 5 ug equivalent/g; gut contents, 7 to 9 ug equivalent/g; stomach, 49 to 89 ug equivalent/g; stomach contents, 160 to 205 ug equivalent/g) after 0.5 hr. After 42 hr, tissues and organs contained <0.7 ug equivalent/g. In rats that were pretreated with unlabelled pyraclostrobin for 14 days and given a single oral dose of 14C-tolyl-labelled pyraclostrobin at 5 mg/kg bw, the highest concentrations of radioactivity after 120 hr were found in the thyroid gland (0.18 to 0.35 ug equivalent/g) and the liver (0.1 ug equivalent/g). In all other tissues, the concentration of radioactivity recorded was <0.1 ug equivalent/g. The rapid and essentially complete excretion of pyraclostrobin and the decline of tissue concentrations to low levels over the observation period, suggests a low potential for accumulation.
The overall recovery of radioactivity was 91 to 105% in all /four oral experiments in rats/. In the first 48 hr after a single oral dose of 14C-tolyl-labelled pyraclostrobin at 5 or 50 mg/kg bw, 10 to 13% of the administered radioactivity was excreted in the urine and 74 to 91% was excreted in the feces. The total amount of radioactivity excreted in the urine and feces after 120 hr was 11 to 15% and 81 to 92%, respectively. A similar pattern of excretion was observed in rats that were pre-treated with unlabelled pyraclostrobin for 14 days and given a single oral dose of 14C-tolyl-labelled pyraclostrobin at 5 mg/kg bw of (12 to 13% in the urine and 76 to 77% in the feces after 48 hr; 12 to 14% in the urine and 79 to 81% in the feces after 120 hr) and in rats given a single oral dose of chlorophenyl-labelled pyraclostrobin at 50 mg/kg bw (11 to 15% in the urine and 68 to 85% in the feces after 48 hr; 12 to 16% in the urine and 74 to 89% in the feces after 120 hr). There was no detectable radioactivity in the expired air from rats treated with 14C-tolyl- or 14C-chlorophenyl-labelled pyraclostrobin at 50 mg/kg bw. In tissues and organs, the radioactivity that remained after 120 hr was <1 mg equivalent/g at 50 mg/kg bw and <0.1 mg equivalent/g at 5 mg/kg bw. Within 48 hr after administration of 14C-tolyl-labelled pyraclostrobin at 5 or 50 mg/kg bw of, 35 to 38% of the administered radioactivity was excreted via the bile, indicating, in conjunction with observations on urinary excretion, that approximately 50% of the administered dose had been absorbed.
Dermal application. The absorption and, to a limited extent, the distribution and excretion of 14C-labelled pyraclostrobin (in Solvesso) in groups of 16 male Wistar rats was assessed after a single dermal application at a nominal dose of 0.015, 0.075 or 0.375 mg/cm2, corresponding to 0.15, 0.75 and 3.75 mg/animal or approximately 0.8, 4 and 18 mg/kg bw. Animals were exposed to the test material for 4 (four rats per group) or 8 (12 rats per group) hr and four rats per group were sacrificed at 4, 8, 24 or 72 hr after the start of the exposure. An area of approximately 10 cm2 on the shoulders was clipped free of hair and was washed with acetone 24 hr before dosing. A silicone ring was glued to the skin and the test substance preparation (10 uL/cm2) was administered with a syringe, which was weighed before and after application. A nylon mesh was then glued to the surface of the silicone ring and covered with a porous bandage. After the exposure period, the protective covers were removed and the exposed skin was washed with a soap solution. After sacrifice, the concentration of radioactivity in the excreta, blood cells, plasma, liver, kidneys, carcass, treated and untreated skin was assessed. Radioactivity in the cage and skin wash and the protective covering, including the silicone ring, was also assessed. In all groups, 99 to 110% of the radioactivity was recovered. At sacrifice at 72 hr, after an 8 hr exposure, 1.6 to 2.6% of the administered dose was absorbed, 22 to 26% was on the skin or in the skin wash, and 72 to 80% was recovered on the protective cover. Only 0.2 to 0.4% and 0.9 to1.8% was excreted in the urine and faeces, respectively.
For more Absorption, Distribution and Excretion (Complete) data for PYRACLOSTROBIN (6 total), please visit the HSDB record page.

Metabolism Metabolites

Tissues, excreta and bile from animals used in the toxicokinetics studies and from additional groups given a single dose at 50 mg/kg bw per day (to provide more material for analysis) were analysed for metabolites of pyraclostrobin. In order to determine the metabolites in the plasma, liver and kidneys, additional groups were treated with a single dose of 14C-tolyl- or 14C-chlorophenol ring-labelled pyraclostrobin at 5 and 50 mg/kg bw and sacrificed 8 hr later. Metabolites were identified using high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). The metabolism of pyraclostrobin proceeded through three main pathways primarily involving alterations to the three major portions of the pyraclostrobin molecule. The methoxy group on the tolyl-methoxycarbamate moiety was readily lost, with few major metabolites retaining this group. Hydroxylation of the aromatic and/or pyrazole rings was followed by glucuronide and occasionally sulfate conjugation, and many metabolites were derived from the chlorophenol-pyrazole or tolyl-methoxycarbamate moieties of pyraclostrobin, following cleavage of the ether linkage, with subsequent ring hydroxylation and glucuronide or sulfate conjugation. Metabolites were similar in both sexes and at all doses. No unchanged parent compound was found in the bile or urine and only small amounts in the faeces. Compounds dominating the identified metabolites recovered from the urine were: ring-hydroxylated pyraclostrobin; the chlorophenol pyrazole moiety hydroxylated on the pyrazole ring with or without a sulfate conjugate; a glucuronide of the tolyl-methoxycarbamate moiety; and a benzoic acid derivative of the tolyl-methoxycarbamate moiety. In the feces, the dominant metabolite was a demethoxylated and pyrazole ring hydroxylated pyraclostrobin. In the bile, the primary metabolite was a glucuronide of pyraclostrobin hydroxylated on the pyrazole ring at the 4' position and this compound, together with the demethoxylated derivative found in the faeces, was also the dominant metabolite isolated from the plasma and the liver. Demethoxylation of the methoxycarbamate moiety appeared to occur primarily in the gut, as the major metabolite in the bile retains this group intact whereas in the feces the major metabolite is the demethoxylated derivative. Most of the radiolabel isolated from the kidneys was in the form of the unchanged parent compound and a demethoxylated derivative.
Wistar rats were dosed ... with chlorophenyl-labeled pyraclostrobin (>98% chemical purity, >98% radiochemical purity) or tolyl-labeled pyraclostrobin (>98% chemical purity, >98% radiochemical purity), adjusted with unlabeled pyraclostrobin (BAS 500 F), 99.8 % purity to desired dose. ... Tissue samples were collected 8 hr after dosing, to achieve maximal tissue levels for analysis. Data did not demonstrate sex differences. Dose levels (5 or 50 mg/kg) and treatment history (2 week pre-treatment with 50 mg/kg/day pyraclostrobin) had no apparent effect on metabolic disposition. The most abundant fecal metabolite was 500M08 (de-methoxylated ai, which is hydroxylated in the 4-position of the pyrazole ring), accounting for about 38% of total administered dose. Other significant fecal metabolites were further hydroxylated: usually on the chlorophenyl ring and sometimes also on the tolyl ring. The major biliary metabolite was 500M46 (formed by hydroxylation followed by glucuronidation of carbon 4 of the pyrazole group of the ai). The majority of lesser biliary metabolites were also glucuronides. No single urinary metabolite comprised more than about 3% of administered dose. Predominant urinary metabolites were various products of cleavage of the ether oxygen (often to form a glucuronide or benzoic acid derivative), or 500M06 (de-methoxylated 500M46). Detectable plasma residues were limited to 500M06 and 500M46 (representing about 0.02% of administered dose). These metabolites plus parent pyraclostrobin were found in liver in higher amounts (these 3 residues combined representing about 0.5% of dose). Only pyraclostrobin could be detected in kidneys, to the extent of about 0.03% of dose. Thus absorbed pyraclostrobin is efficiently metabolized to polar products and is cleared effectively from the body.
Metabolite /is/ methyl-N-(((1- (4-chlorophenyl) pyrazol-3-yl)oxy]otolyl) carbamate (BF 500-3)
Major routes of metabolism involved demethoxylation and hydroxylation of the pyrazole and other ring systems followed by glucuronidation.

Wikipedia

Pyraclostrobin
2,5-Hexanediol

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: B. Muller et al., DE 4423612; eidem, US 5869517 (1996, 1999 both to BASF).

General Manufacturing Information

Pyroclostrobin ... belongs to the group of respiration inhibitors classified by the U.S. EPA and Canada PMRA as Quinone Outside Inhibitors (Ool), or Target Site of Action Group 11 fungicides.
Headline fungicide is a fast-acting, broad-spectrum fungicide ... registered for use on more than 90 crops to control over 50 diseases. ... Labeled Crop(s) Cereals, citrus, corn, dry beans (chickpeas), grass grown for seed, peanuts, potatoes, soybeans, sugar beets, sunflowers, and other row and field crops.
Cabrio EG fungicide is a fast-acting, broad-spectrum fungicide ... registered for use on more than 70 crops to control over 30 diseases.... Labeled Crop(s) Berries, carrots and other root vegetables, cherries, cole crops, cucurbits, onions and other bulb crops, pistachios, strawberries, tomatoes and other fruiting vegetables.
Pristine fungicide features a combination of the active ingredients F500 and Boscalid. F500 is the active ingredient in Headline and Cabrio fungicides, which were registered by the EPA in late 2002 ...Labeled Crop(s) Berries, carrots, cucurbits, grapes, onions and other bulb vegetables, pome fruit, stone fruit, strawberries, tree nuts.
The specifications for the active ingredient, pyraclostrobin, permit a maximum content of 0.0003% (3 mg/kg of feed) of the impurity dimethyl sulfate. Dimethyl sulfate is both mutagenic and carcinogenic. For a substantial proportion of the toxicological studies considered in this monograph, there is uncertainty about the presence and level of this impurity in the pyraclostrobin used, although the studies of mutagenicity were performed with material known to contain dimethyl sulfate at 1 mg/kg of feed. This uncertainty will need to be taken into account when performing risk assessments for pyraclostrobin. The available body of analytical information however, suggests that the concentration of DMS in nearly all batches was less than 0.0001%.

Analytic Laboratory Methods

Analyte: pyraclostrobin; matrix: chemical identification; procedure: high-performance liquid chromatography with ultraviolet detection at 275 nm[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003)
Analyte: pyraclostrobin; matrix: formulated product; procedure: high-performance liquid chromatography with ultraviolet detection at 275-278 nm[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003)
Analyte: pyraclostrobin; matrix: plant and plant products (grape, orange, peanut nutmeat, wheat forage, wheat grain, wheat straw); procedure: liquid chromatography with dual mass spectrometry; detection limit: 0.5 pg/uL[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003)
Analyte: pyraclostrobin; matrix: plant and plant products (grape, orange, peanut nutmeat, wheat forage, wheat grain, wheat straw); procedure: high-performance liquid chromatography with ultraviolet detection; detection limit: 2.0 ng/mL[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003)
For more Analytic Laboratory Methods (Complete) data for PYRACLOSTROBIN (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

In plants, the method of analysis is aqueous organic solvent extraction, column clean up and quantitation by liquid chromatography/ mass spectrometry/mass spectrometry (LC/MS/MS). In animals, the method of analysis involves base hydrolysis, organic extraction, column clean up and quantitation by LC/MS/MS or derivatization (methylation) followed by quantitation by gas chromatography/ mass spectrometry (GC/MS).

Storage Conditions

Store in original containers only. Keep container closed when not in use. DO NOT store near food or feed. /Headline/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Dates

Modify: 2023-08-15

Explore Compound Types